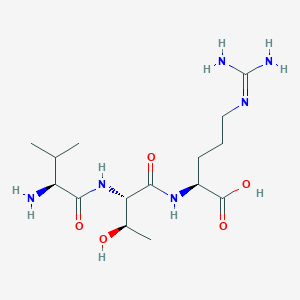
L-Arginine, L-valyl-L-threonyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, L-valyl-L-threonyl- is a compound composed of the amino acids L-Arginine, L-Valine, and L-Threonine. This compound is a peptide, which means it is formed by the linkage of amino acids through peptide bonds. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-valyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of peptides like L-Arginine, L-valyl-L-threonyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
化学反应分析
Types of Reactions
L-Arginine, L-valyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-Threonine can be oxidized to form a ketone.
Reduction: The guanidine group of L-Arginine can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
L-Arginine, L-valyl-L-threonyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of L-Arginine, L-valyl-L-threonyl- involves its interaction with specific molecular targets and pathways:
L-Arginine: Acts as a precursor for nitric oxide (NO) synthesis, which is a critical signaling molecule in the cardiovascular system.
L-Valine: Involved in protein synthesis and muscle metabolism.
L-Threonine: Plays a role in protein synthesis and immune function.
相似化合物的比较
Similar Compounds
L-Arginine, L-threonyl-L-valyl-L-leucyl-L-threonyl-L-seryl-: Another peptide with similar amino acid composition but different sequence.
L-Arginine, L-valyl-L-leucyl-: A shorter peptide with similar amino acids.
Uniqueness
L-Arginine, L-valyl-L-threonyl- is unique due to its specific sequence, which determines its distinct biological activity and interactions. The presence of L-Arginine provides a source of nitric oxide, while L-Valine and L-Threonine contribute to its structural and functional properties.
属性
CAS 编号 |
362603-27-8 |
|---|---|
分子式 |
C15H30N6O5 |
分子量 |
374.44 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H30N6O5/c1-7(2)10(16)12(23)21-11(8(3)22)13(24)20-9(14(25)26)5-4-6-19-15(17)18/h7-11,22H,4-6,16H2,1-3H3,(H,20,24)(H,21,23)(H,25,26)(H4,17,18,19)/t8-,9+,10+,11+/m1/s1 |
InChI 键 |
MNSSBIHFEUUXNW-RCWTZXSCSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

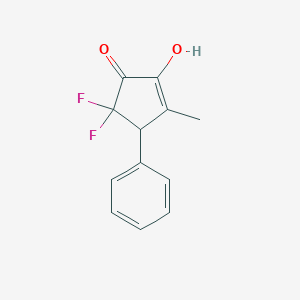
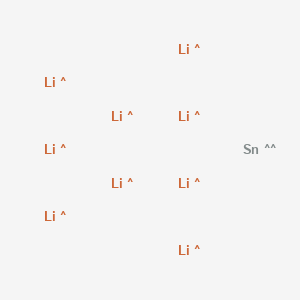
oxophosphanium](/img/structure/B14257939.png)
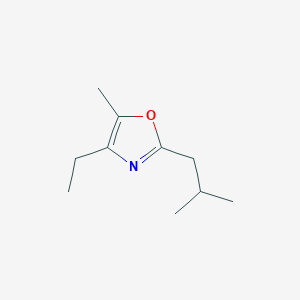
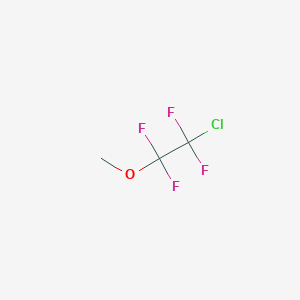
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
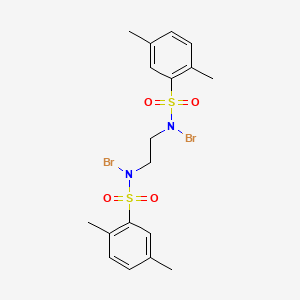
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
